![molecular formula C23H22N2O5 B2586680 ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate CAS No. 384360-91-2](/img/structure/B2586680.png)

ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

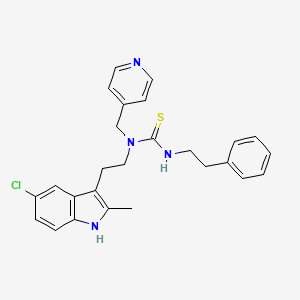

The compound “ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate” is a complex organic molecule. It is a derivative of quinoline, a class of compounds that have been found to possess a wide range of therapeutic properties . The crystal structure of a similar compound has been studied and published .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols . The synthesis process can yield the final compound with good yield under certain solvent conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The crystal structure of a similar compound has been studied, providing some insight into the potential structure of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its multiple functional groups. The reactions may involve condensation, hydrolysis, and cyclization .Applications De Recherche Scientifique

Antitumor Activity

The antitumor potential of coumarin derivatives has been a subject of intense investigation. Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate falls into this category. Researchers have explored its cytotoxic effects against various cancer types, including malignant melanoma, leukemia, renal cell carcinoma, prostate cancer, and breast cancer. The compound’s unique structure may contribute to its antitumor properties .

Third-Generation Photovoltaics

Quinoline-based compounds have gained prominence in the field of organic photovoltaics. Researchers have synthesized organic dyes using quinoline as an electron-deficient π-linker. These push–pull conjugated dyes exhibit promising performance in third-generation solar cells. Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate could play a role in enhancing solar cell efficiency .

Antimicrobial Properties

Exploring the antimicrobial potential of quinoline derivatives is crucial in the fight against infectious diseases. While specific studies on this compound are limited, related quinolines have demonstrated inhibitory effects against bacteria such as B. subtilis, E. coli, P. vulgaris, and S. aureus. Further investigations could reveal its precise antimicrobial mechanisms .

Biological Activity and Drug Development

Quinoline-based molecules often exhibit diverse biological activities. Researchers have synthesized derivatives with four- to seven-membered heterocycles, some of which possess unique properties. Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate might serve as a scaffold for designing novel drugs or bioactive compounds .

Materials Science and Crystal Engineering

Understanding the crystal structure of this compound is essential for materials science. Researchers have determined its monoclinic crystal structure, providing insights into its packing arrangement and intermolecular interactions. Such knowledge aids in designing functional materials and optimizing properties .

Synthetic Chemistry and Reaction Mechanisms

Researchers have explored synthetic routes to prepare quinoline derivatives, including this compound. Investigating its reactivity, cyclization pathways, and reaction intermediates contributes to our understanding of organic chemistry. The methodological advancements could lead to efficient syntheses and applications in diverse fields .

Safety and Hazards

Orientations Futures

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential pharmacological properties. The development of new synthetic methodologies and applications of similar compounds in medicinal chemistry research could also be a focus .

Propriétés

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-4-29-23(27)18-16(13-8-10-14(28-3)11-9-13)17-20(30-21(18)24)15-7-5-6-12(2)19(15)25-22(17)26/h5-11,16H,4,24H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRUADIQGFCSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC=C42)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2586597.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2586600.png)

![3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2586602.png)

![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2586603.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2586610.png)

![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2586612.png)

![6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone](/img/structure/B2586613.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2586615.png)

![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2586616.png)